molecular formula C11H9N3S B13175607 2-Phenylpyrimidine-5-carbothioamide

2-Phenylpyrimidine-5-carbothioamide

Cat. No.: B13175607
M. Wt: 215.28 g/mol
InChI Key: OLHLJNLSVATGOQ-UHFFFAOYSA-N
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Description

2-Phenylpyrimidine-5-carbothioamide is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the second position and a carbothioamide group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyrimidine-5-carbothioamide typically involves the reaction of 2-phenylpyrimidine-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonium thiocyanate to yield the carbothioamide derivative . The reaction conditions generally require an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for industrial applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfonyl derivatives.

    Reduction: Reduction of the carbothioamide group can yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbothioamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Substituted carbothioamides.

Scientific Research Applications

2-Phenylpyrimidine-5-carbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylpyrimidine-5-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been identified as a phosphodiesterase 4 inhibitor, which modulates the levels of cyclic adenosine monophosphate (cAMP) in cells . This inhibition can lead to anti-inflammatory and immunomodulatory effects.

Comparison with Similar Compounds

  • 2-Phenylpyrimidine-4-carboxylic acid
  • 2-Phenylpyrimidine-5-carboxylic acid
  • 2-Phenylpyrimidine-4,6-dicarboxylic acid

Comparison: 2-Phenylpyrimidine-5-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its carboxylic acid counterparts. The carbothioamide group allows for additional functionalization and derivatization, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

2-phenylpyrimidine-5-carbothioamide

InChI

InChI=1S/C11H9N3S/c12-10(15)9-6-13-11(14-7-9)8-4-2-1-3-5-8/h1-7H,(H2,12,15)

InChI Key

OLHLJNLSVATGOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)C(=S)N

Origin of Product

United States

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